Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate
Description
Properties
Molecular Formula |
C16H22ClNO2 |
|---|---|
Molecular Weight |
295.80 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C16H22ClNO2/c1-2-20-16(19)12-15(18-10-4-3-5-11-18)13-6-8-14(17)9-7-13/h6-9,15H,2-5,10-12H2,1H3 |
InChI Key |
OSCYBWFDNQMSBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate typically involves the esterification of 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound is structurally related to piperidine derivatives, which are known for their diverse pharmacological properties. Research indicates that compounds containing piperidine moieties exhibit significant biological activities, including:
- Antidepressant Activity : Piperidine derivatives have been studied for their potential antidepressant effects. Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate may influence neurotransmitter systems involved in mood regulation.
- Anticancer Properties : Studies have shown that similar compounds can act as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy. For instance, derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated antiproliferative activity against HeLa cells, suggesting that this compound might also possess similar properties .
Antidiabetic Activity
Recent research has highlighted the potential of piperidine derivatives in treating diabetes by modulating glucose metabolism and insulin sensitivity. This compound may serve as a lead compound for developing new antidiabetic agents targeting specific metabolic pathways .
Neuroprotective Effects
Given its structural similarity to other neuroactive compounds, this compound might exhibit neuroprotective effects. Studies on related piperidine derivatives suggest they could protect against neuronal damage and support cognitive function .
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potentials of compounds related to this compound:
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate would depend on its specific biological target. Generally, compounds with a piperidine ring can interact with various receptors and enzymes in the body, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogs
*Calculated based on structural analogs.
Key Observations :
- The 4-chlorophenyl group increases molecular weight and lipophilicity compared to non-chlorinated analogs .
- The selenadiazole analog replaces the piperidine with a selenium-containing heterocycle, altering electronic properties and expanding applications to materials science .
Physical and Chemical Properties
Physical properties are inferred from analogs (Table 2).
Table 2: Comparative Physical Properties
*Estimated based on substituent effects.
Key Observations :
Key Observations :
- Piperidine-containing esters may exhibit enhanced bioactivity due to nitrogen-mediated interactions, as seen in acaricidal 3-arylpropanoate derivatives .
- The selenadiazole analog demonstrates how substituent changes pivot applications from pharmacology to materials science .
Biological Activity
Ethyl 3-(4-chlorophenyl)-3-(piperidin-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, structure-activity relationships, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a propanoate ester structure with the following molecular characteristics:
- Molecular Formula : C₁₅H₁₈ClN₁O₂
- Molecular Weight : 295.80 g/mol
- Functional Groups : Propanoate, piperidine, and chlorophenyl
The presence of the chlorine atom on the phenyl ring is noted to enhance biological activity and pharmacological properties, making it a candidate for various therapeutic applications.
Anticancer Properties
Studies have indicated that compounds similar to this compound exhibit anticancer activity. For instance, derivatives with piperidine moieties have shown cytotoxic effects against various cancer cell lines. In one study, compounds were synthesized that demonstrated significant inhibition of cell proliferation in HCT-116 colon cancer cells, with IC₅₀ values indicating effective antiproliferative action .
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | HCT-116 |
| Compound B | 7.8 | FaDu |
| This compound | TBD | TBD |
Cholinesterase Inhibition
This compound has been investigated for its ability to inhibit cholinesterase enzymes (AChE and BuChE), which are critical in Alzheimer's disease therapy. Compounds with similar piperidine structures have shown promising results in inhibiting these enzymes, suggesting potential cognitive benefits .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The chlorophenyl and piperidine groups are critical for interaction with biological targets:
- Chlorine Substitution : Enhances lipophilicity and receptor binding.
- Piperidine Ring : Provides flexibility and potential for interaction with various receptors.
Research indicates that modifications to these groups can lead to variations in activity and selectivity against different biological targets .
Case Studies
Several studies have explored the biological implications of this compound:
- Anticancer Study : A recent investigation synthesized several derivatives of this compound, demonstrating their ability to induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing potency .
- Cholinesterase Inhibition : Research focused on the inhibition of AChE by piperidine derivatives revealed that certain structural modifications significantly increased inhibitory potency, making them suitable candidates for further development as Alzheimer's therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
